molecular formula C6H13NO3 B12921874 (S)-4-(Dimethylamino)-3-hydroxybutanoic acid

(S)-4-(Dimethylamino)-3-hydroxybutanoic acid

Cat. No.: B12921874
M. Wt: 147.17 g/mol
InChI Key: NXDDNODAJKZARA-YFKPBYRVSA-N
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Description

(S)-4-(Dimethylamino)-3-hydroxybutanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of a dimethylamino group and a hydroxy group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Dimethylamino)-3-hydroxybutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybutanoic acid and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in high yields and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Dimethylamino)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-(Dimethylamino)-3-oxobutanoic acid.

    Reduction: The carbonyl group can be reduced back to the hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used to replace the dimethylamino group.

Major Products Formed

    Oxidation: 4-(Dimethylamino)-3-oxobutanoic acid

    Reduction: this compound

    Substitution: Various substituted butanoic acids depending on the nucleophile used

Scientific Research Applications

(S)-4-(Dimethylamino)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-(Dimethylamino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active intermediates. Additionally, its unique structure allows it to bind to specific receptors or proteins, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)butanoic acid: Lacks the hydroxy group, resulting in different reactivity and applications.

    3-Hydroxybutanoic acid: Lacks the dimethylamino group, leading to different chemical properties and uses.

    N,N-Dimethylglycine: Contains a similar dimethylamino group but has a different backbone structure.

Uniqueness

(S)-4-(Dimethylamino)-3-hydroxybutanoic acid is unique due to the presence of both the dimethylamino and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and as a precursor to enantiomerically pure compounds.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(3S)-4-(dimethylamino)-3-hydroxybutanoic acid

InChI

InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1

InChI Key

NXDDNODAJKZARA-YFKPBYRVSA-N

Isomeric SMILES

CN(C)C[C@H](CC(=O)O)O

Canonical SMILES

CN(C)CC(CC(=O)O)O

Origin of Product

United States

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